molecular formula C21H20N2O4 B253097 N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide

Cat. No. B253097
M. Wt: 364.4 g/mol
InChI Key: HVPCOUPUIVQTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor developed by Takeda Pharmaceutical Company Limited for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the survival and proliferation of cancer cells.

Mechanism of Action

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide is a highly selective inhibitor of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. BTK plays a critical role in the survival and proliferation of cancer cells, particularly in B-cell malignancies. By inhibiting BTK, N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide blocks the downstream signaling pathways that promote cancer cell growth and survival, leading to tumor regression.
Biochemical and Physiological Effects:
N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In addition, N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells. N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has also been shown to be well-tolerated in preclinical studies, with a favorable safety profile. However, one limitation of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide. One direction is the evaluation of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide in clinical trials for the treatment of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. Another direction is the evaluation of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide in combination with other anti-cancer drugs, to determine whether it can enhance the efficacy of these drugs. Finally, further studies are needed to elucidate the mechanism of action of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide and to identify potential biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide involves a multi-step process, starting from commercially available starting materials. The key step in the synthesis is the coupling reaction between 4-isopropoxybenzoic acid and 3-aminophenyl-2-furamide, which is catalyzed by a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with a protecting group such as Boc (tert-butyloxycarbonyl) to give the final product N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide.

Scientific Research Applications

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In these models, N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has also been shown to be well-tolerated in preclinical studies, with a favorable safety profile.

properties

Product Name

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[3-[(4-propan-2-yloxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-14(2)27-18-10-8-15(9-11-18)20(24)22-16-5-3-6-17(13-16)23-21(25)19-7-4-12-26-19/h3-14H,1-2H3,(H,22,24)(H,23,25)

InChI Key

HVPCOUPUIVQTNX-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.